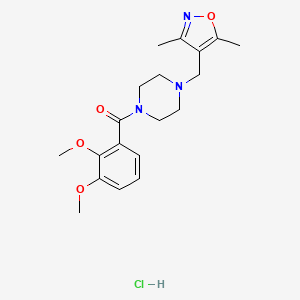

![molecular formula C17H15NO3 B2751259 2-[4-(二甲胺基)苯基]-7-羟基-4H-1-苯并吡喃-4-酮 CAS No. 183133-36-0](/img/structure/B2751259.png)

2-[4-(二甲胺基)苯基]-7-羟基-4H-1-苯并吡喃-4-酮

货号 B2751259

CAS 编号:

183133-36-0

分子量: 281.311

InChI 键: PHJROYPYUHPDOE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a new ratiometric fluorescent probe . It has been used in monitoring methanol in biodiesel .

Synthesis Analysis

The synthesis of this compound has been studied using various methods. For instance, it has been synthesized by the Algar-Flynn-Oyamada method by cyclization of chalcone using Hydrogen peroxide . Additionally, it has been synthesized from enaminone .Molecular Structure Analysis

The molecular structure of this compound has been optimized in both the ground state and the excited state . The frontier molecular orbitals, the charge transfer, the potential energy curves, and the transition-state structures have been calculated .Chemical Reactions Analysis

The chemical reactions of this compound have been studied using density functional theory (DFT) and time-density functional theory (TDDFT) methods . The solvent polarity has a great influence on the excited-state intramolecular proton transfer (ESIPT) reaction of this molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been investigated using various methods . The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV, indicating the stiff and smooth nature of the molecule .科学研究应用

结构分析和分离

- 已对相关化合物的结构分析进行,例如5-羟基-7-甲氧基-2-苯基-4H-1-苯并吡喃-4-酮,使用X射线衍射方法来确定其晶体结构(Chantrapromma et al., 1989)。

合成和化学反应

- 研究探索了2H-1-苯并吡喃-4-酮的各种衍生物的合成,重点关注它们的化学性质和反应,例如稠合吡喃酮和吡喃并[3,2-c]苯并吡喃-2,5-二酮衍生物的合成(Ornik et al., 1990)。

抗雌激素特性

- 一些研究调查了与2-[4-(二甲氨基)苯基]-7-羟基-4H-1-苯并吡喃-4-酮相关的化合物的抗雌激素特性,检查了它们对雌激素受体的亲和力以及它们的子宫营养-抗子宫营养活性(Sharma et al., 1990)。

缓蚀

- 研究了一种源自相关分子的席夫碱化合物,以了解其在酸性环境中抑制钢铁腐蚀的潜力(Emregül & Hayvalı, 2006)。

神经保护潜力

- 已对苯并吡喃-2-酮的一些衍生物进行了神经保护活性的评估,显示出在动物模型中减轻中枢神经系统压抑症状的潜力(Tippu et al., 2018)。

抗微生物剂

- 已经合成了2-H-1-苯并吡喃-2-酮的新型衍生物,并评估了它们的体外抗菌活性,其中一些化合物显示出有效的抗菌作用(Kendre & Baseer, 2013)。

光致变色行为

- 已经研究了双[4-(N,N-二甲氨基)苯基]-取代的苯并吡喃的光致变色行为,揭示了它们光谱特征的见解(Harie et al., 1997)。

克莱森重排

- 已经对4H-1-苯并吡喃-4-酮衍生物的克莱森重排进行了研究,以了解它们的化学行为和潜在应用(Joshi & Trivedi, 1992)。

抗惊厥和镇静催眠活性

- 已经合成了4H-1-苯并吡喃的一些衍生物,并评估了它们的抗惊厥和镇静催眠活性,在临床前模型中显示出有希望的结果(Arnoldi et al., 1990)。

雌激素受体配体

- 已经合成了与雌二醇结构相似的化合物,这些化合物衍生自苯并吡喃酮,并且显示出显着的雌激素受体结合能力(Gupta et al., 2007)。

安全和危害

未来方向

属性

IUPAC Name |

2-[4-(dimethylamino)phenyl]-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-18(2)12-5-3-11(4-6-12)16-10-15(20)14-8-7-13(19)9-17(14)21-16/h3-10,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJROYPYUHPDOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one | |

Citations

For This Compound

1

Citations

P Pavithra - 2021 - repository-tnmgrmu.ac.in

A quantitative analysis of the structure activity relationship (QSAR) was performed on a data set of 48 compounds of substituted flavone derivatives as antiproliferative agents. The …

Number of citations: 2

repository-tnmgrmu.ac.in

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2751176.png)

![2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2751184.png)

![4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2751191.png)

![methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2751198.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)